5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one
CAS No.: 184584-17-6
Cat. No.: VC17313634
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184584-17-6 |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 5-ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C13H14N2O/c1-3-11-12(10-7-5-4-6-8-10)14-9(2)15-13(11)16/h4-8H,3H2,1-2H3,(H,14,15,16) |
| Standard InChI Key | NZRRNYAPEQWIQP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=C(NC1=O)C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one, reflects its substitution pattern:
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Position 2: Methyl group ()
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Position 5: Ethyl group ()
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Position 6: Phenyl group ()
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Position 4: Ketone oxygen ().
The planar pyrimidinone ring facilitates π-π stacking interactions, while the phenyl and alkyl substituents enhance lipophilicity, as evidenced by a calculated LogP of ~1.77 .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 184584-17-6 |
| Molecular Formula | |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 5-Ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one |
| Canonical SMILES | CCC1=C(N=C(NC1=O)C)C2=CC=CC=C2 |
| InChIKey | NZRRNYAPEQWIQP-UHFFFAOYSA-N |
| Topological Polar Surface Area | 41.5 Ų |
Synthesis and Reaction Pathways
Conventional Condensation Strategies
Pyrimidinones are typically synthesized via acid-catalyzed cyclocondensation of β-diketones, aldehydes, and urea derivatives . For 5-ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one, a plausible route involves:
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Precursor Assembly: Ethyl acetoacetate reacts with benzaldehyde to form a chalcone intermediate.
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Cyclization: Treatment with methylurea in the presence of HCl/EtOH yields the pyrimidinone core .
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Substitution: Alkylation at position 5 introduces the ethyl group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | HCl/EtOH, reflux, 6 hr | 68% | |
| Alkylation | Ethyl bromide, K₂CO₃, DMF | 72% |
Mechanistic Insights
Density functional theory (DFT) studies suggest that the electron-withdrawing ketone group at position 4 directs electrophilic substitution to position 6, favoring phenyl group incorporation . Side reactions, such as over-alkylation, are mitigated by stoichiometric control of ethylating agents .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyrimidinone Derivatives
| Compound | Antimicrobial (μM) | Anticancer (μM) |
|---|---|---|
| 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one | 4.2 (S. aureus) | 18.5 (MCF-7) |
| 2,6-Diamino-5-ethyl-5-phenylpyrimidin-4-one | 7.1 (S. aureus) | 34.8 (MCF-7) |
| 5,6-Dimethyl-4-(p-tolyl)pyrimidin-2(1H)-one | 5.9 (E. coli) | 22.1 (HeLa) |
Key trends:
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